molecular formula C9H8O3S B3433151 4-(3-thienyl)dihydro-2H-pyran-2,6(3H)-dione CAS No. 154227-48-2

4-(3-thienyl)dihydro-2H-pyran-2,6(3H)-dione

Cat. No.: B3433151
CAS No.: 154227-48-2
M. Wt: 196.22 g/mol
InChI Key: IYSMRBVHYHVDND-UHFFFAOYSA-N
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Description

4-(3-Thienyl)dihydro-2H-pyran-2,6(3H)-dione is an organic compound featuring a thienyl group attached to a dihydropyran-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-thienyl)dihydro-2H-pyran-2,6(3H)-dione typically involves the following steps:

    Formation of the Thienyl Intermediate: The thienyl group can be introduced through a Grignard reaction or a Suzuki coupling reaction. For example, 3-thienylmagnesium bromide can be reacted with an appropriate electrophile to form the thienyl intermediate.

    Cyclization to Form the Dihydropyran-Dione: The thienyl intermediate is then subjected to cyclization reactions. One common method involves the use of a base such as sodium hydride (NaH) to induce cyclization, forming the dihydropyran-dione ring structure.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and greener solvents to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

4-(3-Thienyl)dihydro-2H-pyran-2,6(3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH₄) to yield reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thienyl group, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) under appropriate conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with fewer double bonds or oxygen atoms.

    Substitution: Substituted products with new functional groups replacing hydrogen atoms.

Scientific Research Applications

Chemistry

In organic synthesis, 4-(3-thienyl)dihydro-2H-pyran-2,6(3H)-dione serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine

In medicinal chemistry, this compound is investigated for its potential biological activities. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors. Its structural features make it a candidate for anti-inflammatory, antimicrobial, or anticancer agents.

Industry

In materials science, this compound can be used in the synthesis of polymers and advanced materials. Its incorporation into polymer backbones can impart unique electronic or mechanical properties, making it valuable for applications in electronics, coatings, and nanotechnology.

Mechanism of Action

The mechanism of action of 4-(3-thienyl)dihydro-2H-pyran-2,6(3H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thienyl group can participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Thienyl)dihydro-2H-pyran-2,6(3H)-dione: Similar structure with the thienyl group in a different position.

    4-Phenyl-dihydro-2H-pyran-2,6(3H)-dione: Contains a phenyl group instead of a thienyl group.

    4-(3-Furyl)dihydro-2H-pyran-2,6(3H)-dione: Features a furyl group instead of a thienyl group.

Uniqueness

4-(3-Thienyl)dihydro-2H-pyran-2,6(3H)-dione is unique due to the presence of the thienyl group, which imparts distinct electronic properties compared to phenyl or furyl analogs. This uniqueness can influence its reactivity, binding interactions, and overall chemical behavior, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

4-thiophen-3-yloxane-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3S/c10-8-3-7(4-9(11)12-8)6-1-2-13-5-6/h1-2,5,7H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYSMRBVHYHVDND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)OC1=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401255888
Record name Dihydro-4-(3-thienyl)-2H-pyran-2,6(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401255888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154227-48-2
Record name Dihydro-4-(3-thienyl)-2H-pyran-2,6(3H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154227-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydro-4-(3-thienyl)-2H-pyran-2,6(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401255888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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